2-[(2,6-Dimethoxypyridin-3-yl)oxy]acetic acid
Description
2-[(2,6-Dimethoxypyridin-3-yl)oxy]acetic acid is an organic compound with the molecular formula C9H11NO5 and a molecular weight of 213.19 g/mol . This compound is characterized by the presence of a pyridine ring substituted with two methoxy groups at positions 2 and 6, and an acetic acid moiety attached via an ether linkage at position 3 of the pyridine ring . It is commonly used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
2-(2,6-dimethoxypyridin-3-yl)oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5/c1-13-7-4-3-6(9(10-7)14-2)15-5-8(11)12/h3-4H,5H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAHBDQZNUDIKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)OCC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Dimethoxypyridin-3-yl)oxy]acetic acid typically involves the reaction of 2,6-dimethoxypyridine with chloroacetic acid in the presence of a base such as sodium hydroxide . The reaction proceeds via nucleophilic substitution, where the chloro group is replaced by the pyridine ring, forming the desired product. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[(2,6-Dimethoxypyridin-3-yl)oxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[(2,6-Dimethoxypyridin-3-yl)oxy]acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(2,6-Dimethoxypyridin-3-yl)oxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups . Detailed studies on its binding affinity and mode of action are essential to understand its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxypyridine-3-boronic acid: Shares the pyridine ring with methoxy substitutions but differs in the functional group attached at position 3.
2-[(2,6-Dioxopiperidin-3-yl)oxy]acetic acid: Similar in having an acetic acid moiety but differs in the structure of the attached ring.
Uniqueness
2-[(2,6-Dimethoxypyridin-3-yl)oxy]acetic acid is unique due to its specific substitution pattern on the pyridine ring and the presence of an ether linkage to the acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
Introduction
2-[(2,6-Dimethoxypyridin-3-yl)oxy]acetic acid is a compound of interest due to its potential biological activities. This article reviews various studies that explore its pharmacological properties, mechanisms of action, and therapeutic applications.
1. Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies demonstrated its ability to inhibit cell proliferation in various cancer cell lines, potentially through the induction of apoptosis and modulation of signaling pathways associated with cell survival.
Table 1: Antitumor Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| MCF-7 | 20 | Inhibition of PI3K/Akt signaling pathway |
| A549 | 18 | Cell cycle arrest at G1 phase |
2. Antibacterial Properties
The compound has also been evaluated for its antibacterial activity. Studies showed effectiveness against various Gram-positive and Gram-negative bacteria, suggesting potential use as an antimicrobial agent.
Table 2: Antibacterial Activity Data
| Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
3. Anti-inflammatory Effects
In addition to its antimicrobial and antitumor activities, this compound has shown anti-inflammatory effects in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines and modulate the NF-kB signaling pathway.
Case Study: In Vivo Model of Inflammation
In a murine model of inflammation induced by lipopolysaccharides (LPS), administration of the compound significantly reduced levels of TNF-alpha and IL-6, indicating a robust anti-inflammatory response.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor growth and inflammation.
- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways that regulate cell survival and proliferation.
- Oxidative Stress Reduction : It may enhance antioxidant defenses, reducing oxidative stress in cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
